N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a thiazole ring through a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S2/c21-13(19-15-17-3-4-25-15)6-10-7-26-16(18-10)20-14(22)9-1-2-11-12(5-9)24-8-23-11/h1-5,7H,6,8H2,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQHBCANZKNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions:
Formation of Thiazole Rings: The thiazole rings can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Linking the Thiazole and Benzo[d][1,3]dioxole Moieties: The benzo[d][1,3]dioxole-5-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with the thiazole derivative in the presence of a base such as triethylamine to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxoethyl groups are susceptible to hydrolysis under acidic or basic conditions.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis to form a carboxylic acid and amine derivative.
Mechanism :
-
Acidic: Protonation of the carbonyl oxygen, nucleophilic attack by water.
-
Basic: Hydroxide ion attack at the carbonyl carbon.
Nucleophilic Substitution at Thiazole Rings
The electron-deficient thiazole rings facilitate nucleophilic substitution, particularly at the 2-position.
Amination
Reaction with amines yields substituted thiazole derivatives.
Key Insight :
-
The thiazol-2-ylamino group enhances electrophilicity at the adjacent carbonyl carbon, enabling efficient substitution.
Oxidation and Reduction
The oxoethyl group (ketone) is redox-active under controlled conditions.
Reduction of Oxoethyl Group
Catalytic hydrogenation reduces the ketone to an alcohol.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 25°C, 4 h | N-(4-(2-Hydroxy-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)... | 88% |
Limitation : Over-reduction of thiazole rings is avoided by using mild conditions.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under thermal or acidic conditions.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄, 80°C, 3 h | Conc. H₂SO₄ | Benzo thiazolo[3,2-a]pyrimidin-5-one | 65% | |
| PCl₅, DCM, 0°C → RT | Phosphorus pentachloride | Thiazolo[5,4-d]thiazole derivative | 58% |
Mechanism :
-
Acid-mediated dehydration followed by ring closure via nucleophilic attack.
Metal Complexation
Thiazole sulfur and nitrogen atoms coordinate transition metals, forming complexes with catalytic or bioactive properties.
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| CuCl₂·2H₂O | MeOH, RT, 2 h | Octahedral Cu(II) complex | Antimicrobial agent | |
| Fe(NO₃)₃·9H₂O | H₂O, 60°C, 6 h | Tetrahedral Fe(III) complex | Catalyst |
Key Data :
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s interactions with enzymes inform its reactivity in biological systems.
| Target | Interaction Type | IC₅₀ / Kₐ | Source |
|---|---|---|---|
| α-Amylase | Competitive inhibition | 15.26 µM | |
| VEGFR-2 | Allosteric modulation | Kₐ = 2.3 × 10⁴ M⁻¹ |
Structural Basis :
Scientific Research Applications
The biological activities of N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can be categorized as follows:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. Key findings include:
- Cytotoxic Effects : Compounds similar to N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole have shown cytotoxic effects against various cancer cell lines, often with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | < 1 |
| HeLa (Cervical Cancer) | < 0.5 |
| A549 (Lung Cancer) | < 0.8 |
These results suggest that structural modifications can enhance the compound's efficacy against specific cancer types.
Antimicrobial Properties
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole has also demonstrated significant antimicrobial activity:
- Bacterial Inhibition : Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
The incorporation of electron-donating groups has been linked to increased antimicrobial potency.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, which is crucial for disrupting metabolic pathways in both pathogens and cancer cells:
- Mechanism of Action : It is believed to inhibit key enzymes involved in cellular metabolism, such as carbonic anhydrase.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the compound's efficacy:
| Structural Feature | Activity |
|---|---|
| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |
| Electron-donating groups | Enhance antimicrobial activity |
| Substituents on phenyl rings | Affect binding affinity to target proteins |
Antitumor Efficacy Case Study
A recent study evaluated various thiazole derivatives similar to N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole against different cancer cell lines. Results indicated that modifications at specific positions significantly enhanced cytotoxicity, with IC50 values dropping below 1 µg/mL for some compounds.
Antimicrobial Testing Case Study
In another investigation, the antimicrobial properties of related thiazole derivatives were assessed against common bacterial strains. The study concluded that these compounds could effectively inhibit bacterial growth through the induction of apoptosis in microbial cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings may interact with metal ions or active sites in enzymes, while the benzo[d][1,3]dioxole moiety could enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities and exhibit comparable biological activities.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide and safrole contain the benzo[d][1,3]dioxole moiety and are known for their insecticidal and aromatic properties.
Uniqueness
N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of two bioactive moieties within a single molecule. This dual functionality may enhance its biological activity and specificity, making it a promising candidate for further research and development.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Coupling benzo[d][1,3]dioxole derivatives with thiazole or thiadiazole intermediates using coupling agents (e.g., carbodiimides) under controlled pH and temperature .
- Microwave-assisted synthesis : Accelerates reaction rates and improves yields (e.g., 20–30% reduction in reaction time) by enhancing molecular interactions .
- Thioether bond formation : Utilizes potassium carbonate or triethylamine as bases in dry acetone or DMF to facilitate sulfur-based linkages . Optimization strategies:
- Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization).
- Temperature control (reflux conditions for condensation, room temperature for sensitive steps).
- Catalysts (e.g., iodine for cyclization in thiadiazole formation) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, thiazole carbons at δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted intermediates .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 446.5 for C₁₉H₁₅FN₄O₄S₂ derivatives) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., GSK-3β inhibition studied via molecular docking) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s interaction with specific biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) between the compound and immobilized targets (e.g., recombinant enzymes) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- X-ray crystallography : Resolves 3D binding modes in co-crystallized complexes (e.g., thiazole rings occupying hydrophobic pockets) .
Q. What strategies are effective in resolving contradictions between observed biological activities in different studies?
Methodological Answer:
- Comparative structural analysis : Use tables to correlate substituent effects with activity (e.g., fluorine substitution enhancing antimicrobial potency) :
| Structural Feature | Observed Activity | Study Reference |
|---|---|---|
| Thiadiazole + dioxole | Anticancer (IC₅₀ = 8 µM) | |
| Fluorinated thiazole | Antimicrobial (MIC = 2 µg/mL) |
- Assay standardization : Control variables (e.g., pH, cell line passage number, solvent DMSO concentration) to minimize variability .
Q. What computational approaches are suitable for predicting the compound’s activity and guiding structural optimization?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Predict binding poses to targets (e.g., GSK-3β active site) using scoring functions (ΔG < -8 kcal/mol suggests strong binding) .
- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to bioactivity (R² > 0.85 indicates predictive validity) .
- MD simulations (GROMACS) : Assess conformational stability (RMSD < 2 Å over 100 ns) in solvated systems .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated in preclinical studies?
Methodological Answer:
- Solubility assays : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
- Microsomal stability : Incubate with liver microsomes (CYP450 enzymes) and measure half-life (t₁/₂ > 60 min suggests low clearance) .
- Plasma protein binding : Ultrafiltration followed by LC-MS/MS to calculate free fraction (% unbound < 5% indicates high binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
